N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-2,4-dimethylbenzene-1-sulfonamide
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Overview
Description
N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-2,4-dimethylbenzene-1-sulfonamide is a chemical compound with diverse applications in scientific research. It is known for its unique structure, which includes a sulfonamide group, a pyridazine ring, and methyl substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-2,4-dimethylbenzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 2,4-dimethylbenzenesulfonyl chloride with 4-(6-methylsulfonylpyridazin-3-yl)aniline under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and reduce the need for extensive purification steps .
Chemical Reactions Analysis
Types of Reactions
N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-2,4-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.
Reduction: The pyridazine ring can be reduced under hydrogenation conditions.
Substitution: The methyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used for reduction reactions.
Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonamide group can yield sulfone derivatives, while reduction of the pyridazine ring can produce dihydropyridazine derivatives .
Scientific Research Applications
N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-2,4-dimethylbenzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential as an enzyme inhibitor and as a probe for studying biological pathways.
Medicine: Research has explored its potential as a therapeutic agent for treating various diseases, including cancer and inflammatory conditions.
Industry: It is used in the development of new materials and as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-2,4-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzyme active sites, inhibiting their activity. The pyridazine ring can interact with various receptors and enzymes, modulating their function. These interactions can lead to changes in cellular pathways and biological processes .
Comparison with Similar Compounds
Similar Compounds
4-methyl-N-(2-phenylethynyl)-N-(phenylmethyl)benzenesulfonamide: This compound has a similar sulfonamide group but different substituents on the aromatic ring.
2-(4-methylsulfonylphenyl)indole derivatives: These compounds share the methylsulfonylphenyl group but have an indole ring instead of a pyridazine ring.
Uniqueness
N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-2,4-dimethylbenzene-1-sulfonamide is unique due to its combination of a sulfonamide group, a pyridazine ring, and methyl substituents. This unique structure allows it to interact with a wide range of molecular targets and exhibit diverse biological activities .
Properties
IUPAC Name |
2,4-dimethyl-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S2/c1-13-4-10-18(14(2)12-13)28(25,26)22-16-7-5-15(6-8-16)17-9-11-19(21-20-17)27(3,23)24/h4-12,22H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLTZBRQHWBNFFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)S(=O)(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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